Superior In Vivo Efficacy of Pirlimycin vs. Clindamycin and Lincomycin in a Standardized Murine Mastitis Model
In a direct head-to-head comparison using a lactating mouse model of S. aureus mastitis, pirlimycin demonstrated markedly superior efficacy compared to its closest structural analogs. The study evaluated both subcutaneous and intramammary administration routes [1].
| Evidence Dimension | Relative efficacy (weight-dose comparison) |
|---|---|
| Target Compound Data | Pirlimycin (baseline = 1) |
| Comparator Or Baseline | Clindamycin: 15- to 95-fold less effective; Lincomycin: 3- to 6-fold less effective; Novobiocin: 2- to 10-fold less effective; Cloxacillin: 13- to 17-fold less effective. |
| Quantified Difference | Pirlimycin is 15-95x more effective than clindamycin; 3-6x more effective than lincomycin. |
| Conditions | Lactating CF1 mice; S. aureus intramammary infection; treatment administered subcutaneously or via intramammary route. |
Why This Matters
This data provides a direct quantitative justification for selecting pirlimycin over generic clindamycin or lincomycin for intramammary mastitis therapy, as substantially lower doses are required for equivalent or superior bacterial clearance.
- [1] Yancey RJ, et al. Efficacy of lincosaminide antibiotics in the treatment of experimental staphylococcal mastitis in lactating mice. Journal of Antimicrobial Chemotherapy. 1985;15(2):219-232. View Source
